molecular formula C8H7NOS B078973 2-(Methylthio)benzo[d]oxazole CAS No. 13673-62-6

2-(Methylthio)benzo[d]oxazole

Cat. No. B078973
CAS RN: 13673-62-6
M. Wt: 165.21 g/mol
InChI Key: CBXAWZGFEDZKFR-UHFFFAOYSA-N
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Description

2-(Methylthio)benzo[d]oxazole is a chemical compound with the molecular formula C8H7NOS and a molecular weight of 165.22 . It is also known by other names such as 2-Methylthio Benzoxazole and 2-Methylmercaptobenzoxazole .


Synthesis Analysis

Benzoxazoles can be synthesized from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method involves the reaction of ortho-substituted anilines with functionalized orthoesters . A simple and efficient approach for the synthesis of 2-aryl benzothiazole derivatives involves the coupling of o-aminothiophenols and gem-dibromomethylarenes .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzo[d]oxazole consists of a benzene ring fused with an oxazole ring, with a methylthio group attached to the second carbon of the oxazole ring .


Chemical Reactions Analysis

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .


Physical And Chemical Properties Analysis

2-(Methylthio)benzo[d]oxazole is a clear liquid that ranges in color from colorless to yellow . It should be stored in a refrigerator .

Scientific Research Applications

Medicinal Chemistry

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Drug Discovery

Oxazole ring is a common structural motif found in many drugs and bioactive molecules . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Antimicrobial Activity

Oxazole derivatives play a pivotal role in delineating the biological activities like antimicrobial . They have been found to be effective against various bacterial strains.

Anticancer Activity

Oxazole derivatives have been studied for their anticancer properties . They have shown promising results in inhibiting the growth of cancer cells.

Anti-Inflammatory Activity

Oxazole derivatives have been found to possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.

Antidiabetic Activity

Some oxazole derivatives have been found to exhibit antidiabetic activity . They could potentially be used in the management of diabetes.

Antiobesity Activity

Oxazole derivatives have also been studied for their antiobesity effects . They could potentially be used in the treatment of obesity.

Antioxidant Activity

Oxazole derivatives have been found to possess antioxidant properties . They can potentially be used in the prevention of diseases caused by oxidative stress.

Mechanism of Action

While the specific mechanism of action for 2-(Methylthio)benzo[d]oxazole is not mentioned in the search results, benzoxazole derivatives are known to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, and others .

Safety and Hazards

This compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Benzothiazole and its derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

properties

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXAWZGFEDZKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400339
Record name 2-(Methylthio)benzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)benzo[d]oxazole

CAS RN

13673-62-6
Record name 2-(Methylthio)benzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(METHYLTHIO)BENZOXAZOLE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-Mercaptobenzoxazole (6.0 g, 0.04 mole) was slowly added, with stirring, to a solution of sodium methoxide prepared by the addition of sodium (1.0 g) to anhydrous methanol (150 ml). Methyl iodide (5 ml) was added and the mixture was stirred at a temperature of 50° C. for a period of 3 hours and allowed to stand overnight at room temperature. The methanol was removed by distillation under reduced pressure and the solid residue was triturated with ice water and the insoluble material was collected by filtration. The solid was dissolved in chloroform, dried over anhydrous magnesium sulfate and the solvent removed to give 2-(methylthio)benoxazole (5.8 g) as a brown oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Method A, Part A. A solution of 2-mercapto-1H-benzoxazole (5.85 g, 38.7 mmol), methyl iodide (2.70 mL, 43.4 mmol), and potassium carbonate (7.39 g, 53.5 mmol) in tetrahydrofuran (100 mL) was heated to reflux for 18 hours. After stirring at room temperature for an additional 24 hours, the solution was poured into (2×150 mL). The extracts were combined, dried over anhydrous magnesium sulfate, filtered and evaporated to afford sufficiently pure 2-methylthio-1-H-benzoxazole (6.27 g, 37.9 mmol, 98%) as a pale yellow oil. This material was dissolved in methylene chloride (100 mL), cooled to 0° C., and treated with a solution of m-chloroperben-zoic acid (7.20 g, 41.7 mmol) in methylene chloride (40 mL). Sodium bicarbonate (about 10 g) was added, and the mixture was stirred for 18 hours. This mixture was diluted slightly with methylene chloride, then washed with aqueous sodium carbonate solution (1M, 2×150 mL) and water (150 mL). The aqueous phases were back-extracted in sequence with methylene chloride (150 mL). The organic phases were combined, dried over anhydrous magnesium sulfate, filtered, and evaporated to afford the product, 2-methylsulfonyl-1H-benzoxazole (7.04 g, 35.7 mmol, 94%), as a waxy solid. 1H NMR (CDCl3): 8.03-7.40 (4H, m); 3.22 (3H, s).
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Methyl iodide (20 mL, 320 mmol) was added to a solution of benzooxazole-2-thiol (25.0 g, 165 mmol) taken in dry THF (250 mL) and the reaction mixture was stirred at room temperature for 80 hours, after which it was concentrated to give 2-methylsulfanyl-benzooxazole.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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